2,4-Dimethyloxazole
Overview
Description
2,4-Dimethyloxazole belongs to the class of organic compounds known as 2,4-disubstituted oxazoles . Oxazoles are compounds containing an oxazole ring substituted at positions 2 and 4 .
Synthesis Analysis
The synthesis of 2,4-Dimethyloxazole involves reactions of CuX2 (X = Cl, Br) with DMOX and Dm-Pybox ligands . The procedures are environmentally benign methods using molecular oxygen as an oxidant with water as the only byproduct .Molecular Structure Analysis
The molecular formula of 2,4-Dimethyloxazole is C5H7NO . The IUPAC Standard InChI is InChI=1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3 .Chemical Reactions Analysis
2,4-Dimethyloxazole is involved in various chemical reactions. For instance, it is used in the synthesis of bisoxazolines- and pybox-copper(ii) complexes . It also plays a role in the coupling of α-carbonyls with functionalized amines .Physical And Chemical Properties Analysis
2,4-Dimethyloxazole is a liquid at 20°C . It has a specific gravity of 0.98 and a refractive index of 1.43 . Its boiling point is 108°C .Scientific Research Applications
Neuroprotective Effects
2,4-Dimethyloxazole and related compounds have been investigated for their neuroprotective effects. A study by Lu & Mattson (2001) found that Dimethyl Sulfoxide, a related solvent, can protect against excitotoxic death in hippocampal neurons. This research implies potential neuroprotective applications for similar compounds like 2,4-Dimethyloxazole.
Mass Spectrometry and Structural Analysis
The use of 2,4-Dimethyloxazole derivatives in mass spectrometry for the structural analysis of fatty acids is significant. A study by Christie et al. (2000) discusses the mass spectrometry of 4,4-dimethyloxazoline derivatives of isomeric octadecenoates, indicating the utility of these compounds in detailed structural analysis.
Synthetic Chemistry
In synthetic chemistry, the preparation of certain dimethyloxazole derivatives has been a topic of interest. Zhang, Yan, & Zhang (2006) discuss the preparation of 2-(1-Chloroalkyl)-4,5-dimethyloxazoles, showcasing the compound's relevance in creating specialized chemical structures.
Biological Activity Studies
Studies on isoxazoles, a class including 2,4-Dimethyloxazole, reveal diverse biological activities. Zaki, Sayed, & Elroby (2016) examined isoxazoline derivatives, highlighting their potential in antimicrobial and analgesic applications.
Safety And Hazards
Future Directions
While specific future directions for 2,4-Dimethyloxazole are not mentioned in the search results, it’s worth noting that a compound with a similar structure, 2,5-dihydro-2,4-dimethyloxazole, was found in a study assessing the toxicity of Perfluoroalkyl Substances . This suggests that 2,4-Dimethyloxazole and similar compounds could be of interest in future toxicity studies and environmental research.
properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZJOZKEVZLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222408 | |
Record name | Oxazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
108.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4-Dimethyloxazole | |
CAS RN |
7208-05-1 | |
Record name | 2,4-Dimethyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7208-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0W5QQT2LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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